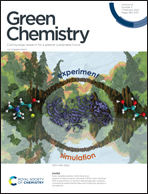Non-toxic solvent-processed tin-halide perovskite solar cells via weak coordination†
Green Chemistry Pub Date: 2023-01-06 DOI: 10.1039/D2GC04022K
Abstract
Tin-halide perovskite solar cells (TPSCs) have aroused unprecedented attention owing to their low toxicity, high carrier mobility, and high theoretical efficiency. However, the solvents used in fabricating these devices are always toxic. Herein, we demonstrated a non-toxic solvent system of N,N-diethylformamide (DEF) and dimethyl sulfoxide (DMSO) to dissolve the perovskite raw materials. The coordination ability with Sn2+, colloidal chemistry, crystallization process, carrier transport, and recombination dynamics were systematically studied. Our results revealed that DEF has a slightly weaker coordination ability with Sn2+, rendering the formation of smaller colloids in the precursor solution. Smoother perovskite film with a larger grain size was obtained due to the decreased nucleation sites and retarded crystal growth. Moreover, the as-fabricated TPSC device with DEF showed enhanced carrier mobility and suppressed non-radiative recombination with a lower defect density. As a result, the DEF device achieved a comparable power conversion efficiency to the device fabricated with the toxic N,N-diethylformamide (DMF) solvent. This work sheds light on green solvent selection for the large-scale fabrication of TPSCs.

Recommended Literature
- [1] Synthetic paramontroseite VO2 with good aqueous lithium–ion battery performance†
- [2] Inside front cover
- [3] Transitions of two magnetic interaction states in dinuclear Dy(iii) complexes via subtle structural variations†
- [4] Performance and durability of anion exchange membrane water electrolyzers using down-selected polymer electrolytes
- [5] Coordination diversity in hydrogen-bonded homoleptic fluoride–alcohol complexes modulates reactivity†
- [6] Efficient transfection and long-term stability of rno-miRNA-26a-5p for osteogenic differentiation by large pore sized mesoporous silica nanoparticles
- [7] Contents list
- [8] Degradation kinetics and mechanism of diclofenac by UV/peracetic acid
- [9] Legal notes
- [10] On the use and influence of electron-blocking interlayers in polymer light-emitting diodes

Journal Name:Green Chemistry
Research Products
-
CAS no.: 19394-61-7
-
CAS no.: 157887-82-6









